CG-1521 was developed as part of ongoing research into epigenetic therapies aimed at correcting aberrant gene expression associated with cancer. It belongs to a class of compounds known as hydroxamic acid-based histone deacetylase inhibitors, which are characterized by their ability to inhibit the activity of histone deacetylases—enzymes that remove acetyl groups from histones, thereby influencing chromatin structure and gene accessibility. This class includes other well-known inhibitors such as trichostatin A and suberanilohydroxamic acid .
The synthesis of CG-1521 involves several key steps that typically include the formation of the hydroxamic acid functional group, which is crucial for its inhibitory activity against histone deacetylases. Although specific synthetic routes are not detailed in the literature, general methods for synthesizing hydroxamic acids often involve the reaction of carboxylic acids with hydroxylamine derivatives under acidic conditions.
The synthesis may include:
The molecular formula for CG-1521 is , with a molecular weight of approximately 215.25 g/mol. Its structure features a phenyl group attached to a hepta-trienoic chain and a hydroxamic acid moiety.
This structure allows CG-1521 to effectively interact with histone deacetylases due to its spatial configuration and functional groups.
CG-1521 primarily functions through reversible binding to the active site of histone deacetylases. This binding inhibits the enzyme's activity, leading to an accumulation of acetylated histones and subsequent changes in gene expression.
Key reactions include:
The mechanism by which CG-1521 exerts its effects involves several steps:
Research indicates that CG-1521 effectively stabilizes acetylation at specific sites on p53, which correlates with increased expression of pro-apoptotic factors such as p21 and Bax .
CG-1521 has potential applications in various scientific fields:
CG-1521 (7-phenyl-2,4,6-hepta-trienoic hydroxamic acid) belongs to the hydroxamate class of histone deacetylase inhibitors (HDACis). Its zinc-binding group (ZBG) selectively chelates the catalytic Zn²⁺ ion in the active sites of Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) enzymes, which are zinc-dependent hydrolases. This interaction prevents substrate deacetylation by blocking the catalytic tunnel. In contrast, CG-1521 shows minimal activity against Class III sirtuins (SIRT1-7), which utilize NAD⁺ as an essential cofactor rather than zinc-mediated hydrolysis [2] [4]. The selectivity arises from structural differences in the active sites: Sirtuins possess a distinct NAD⁺-binding pocket and lack the deep, narrow tubular active site characteristic of zinc-dependent HDACs. Consequently, CG-1521’s hydroxamic acid moiety cannot effectively engage with sirtuin catalytic domains, preserving their deacetylation functions [2].
Table 1: Selectivity Profile of CG-1521 Across HDAC Classes
HDAC Class | Catalytic Mechanism | Key Isoforms | CG-1521 Inhibition | Biological Consequence |
---|---|---|---|---|
Class I | Zn²⁺-dependent | HDAC1, HDAC2, HDAC3, HDAC8 | Strong (IC₅₀: nM range) | Altered chromatin remodeling, gene repression |
Class IIa/b | Zn²⁺-dependent | HDAC4, HDAC6, HDAC10 | Moderate to strong | Disrupted cytoskeletal dynamics, misfolded protein clearance |
Class III | NAD⁺-dependent | SIRT1-SIRT7 | Negligible | No impact on energy metabolism or aging pathways |
Class IV | Zn²⁺-dependent | HDAC11 | Weak | Minor immune modulation |
CG-1521 induces site-specific p53 acetylation, a mechanism distinct from other HDACis like trichostatin A (TSA). In LNCaP prostate cancer cells (wild-type p53), CG-1521 stabilizes acetylation at lysine residue K373 within 3 hours, leading to sustained p53 activation and downstream upregulation of pro-apoptotic Bax and cell-cycle inhibitor p21. This triggers Bax translocation to mitochondria and caspase-mediated apoptosis. Conversely, TSA primarily acetylates p53 at K382, causing transient p21 induction and G₂/M cell-cycle arrest without apoptosis [3] [7]. The divergence stems from CG-1521’s unique ability to promote HDAC2 degradation (discussed in Section 1.2), which disrupts deacetylation complexes specifically regulating K373. In p53-null PC3 cells, neither compound induces Bax activation, confirming p53-dependent apoptosis requires K373 acetylation [3].
CG-1521 induces rapid polyubiquitination and proteasomal degradation of HDAC2, a Class I enzyme. This occurs within 2–6 hours of treatment, reducing HDAC2 protein levels by >70% in LNCaP cells. The degradation is mediated via the E3 ubiquitin ligase COPS2 (COP9 signalosome complex subunit), which recognizes HDAC2’s conformational changes induced by CG-1521 binding [3] [6]. Critically, HDAC1 remains stable under the same conditions due to structural variations in its LxCxE domain—a motif required for E3 ligase recognition. This selectivity exploits collateral synthetic lethality: Cancer cells with hemizygous HDAC1 deletions (e.g., neuroblastoma with 1p36 loss) become dependent on HDAC2. CG-1521-induced HDAC2 degradation thus selectively kills HDAC1-deficient malignancies [6].
Table 2: HDAC Degradation Kinetics Induced by CG-1521
HDAC Isoform | Degradation Rate | Ubiquitin Ligase Involved | Dependence on HDAC1 Status | Functional Impact |
---|---|---|---|---|
HDAC2 | Rapid (t₁/₂: ~2–4 h) | COPS2 | Higher in HDAC1-deficient cells | NuRD complex destabilization |
HDAC1 | None | – | – | No direct effect |
HDAC3 | Moderate (t₁/₂: >12 h) | CHIP | Independent | Altered nuclear receptor signaling |
HDAC6 | None | – | – | Preserved cytosolic functions |
CG-1521 binding triggers allosteric rearrangements in HDAC-containing corepressor complexes, particularly the nucleosome remodeling and deacetylase (NuRD) complex. HDAC2 degradation destabilizes NuRD subunits (e.g., MTA2, RBBP4, and MBD3), reducing complex integrity by >50% in chromatin fractionation assays. This disrupts NuRD’s ability to position nucleosomes at enhancer regions, diminishing chromatin accessibility at target genes by 30–60% [6] [8]. Consequently, oncogenic enhancer-promoter interactions are impaired (e.g., MYC super-enhancer contacts), silencing proliferation genes. In contrast, HDAC inhibitors like romidepsin inhibit deacetylase activity without degrading HDACs or dismantling corepressor complexes, permitting complex reassembly upon drug withdrawal [6] [8]. CG-1521’s dual action—enzyme inhibition and complex disruption—thus delivers sustained epigenetic silencing.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7